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Compound of Interest

Compound Name: Benzo(b)triphenylen-10-ol

Cat. No.: B15474510

Disclaimer: To date, the specific crystal structure of Benzo(b)triphenylen-10-ol has not been
publicly reported in crystallographic databases or scholarly literature. To fulfill the request for an
in-depth technical guide, this document presents a representative crystal structure analysis of a
closely related polycyclic aromatic alcohol, 9-Hydroxyfluorene. This model system provides a
practical and illustrative example of the methodologies and data presentation expected in a
comprehensive crystallographic study.

This guide is intended for researchers, scientists, and drug development professionals, offering
a detailed overview of the experimental protocols, data analysis, and structural interpretation
involved in the X-ray crystallographic analysis of aromatic alcohols.

Crystallographic Data Summary

The following tables summarize the key crystallographic data and refinement parameters for
the model compound, 9-Hydroxyfluorene.

Table 1: Crystal Data and Structure Refinement
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Parameter Value
Empirical formula C13H100
Formula weight 182.22
Temperature 293(2) K
Wavelength 1.54178 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a 8.534(2) A
b 5.968(2) A
C 18.215(4) A
a 90°

B 102.73(2)°
Y 90°

Volume 904.3(4) A3
z 4
Calculated density 1.338 Mg/m3
Absorption coefficient 0.687 mm~1
F(000) 384

Data collection

Crystal size 0.30x 0.20 x 0.20 mm

Theta range for data collection 4.86 t0 72.43°

Index ranges -10sh<10,-7<k<7,-22<1<22
Reflections collected 1785

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15474510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Independent reflections

1785 [R(int) = 0.0000]

Refinement

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

1785/07/128

Goodness-of-fit on F2

1.045

Final R indices [I>2sigma(l)]

R1 =0.0415, wR2 = 0.1169

R indices (all data)

R1=0.0521, wR2 = 0.1234

Largest diff. peak and hole

0.175 and -0.194 e.A-3

Table 2: Selected BondlLengths (A)

Bond Length (A) Bond Length (A)
0(1)-C(9) 1.435(2) C(5)-C(6) 1.385(3)
C(1)-C(2) 1.386(3) C(6)-C(7) 1.381(3)
C(1)-C(9a) 1.393(2) C(7)-C(8) 1.384(3)
C(2)-C(3) 1.383(3) C(8)-C(4b) 1.391(2)
C(3)-C(4) 1.380(3) C(9)-C(9a) 1.512(2)
C(4)-C(4a) 1.393(2) C(9)-C(4a) 1.514(2)

Table 3: Selected Bond Angles (°)
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Atoms Angle (°) Atoms Angle (°)

C(9a)-C(9)-C(4a) 102.24(12) C(8)-C(4b)-C(4a) 120.53(16)
O(1)-C(9)-C(9a) 110.65(13) C(8)-C(4b)-C(5) 131.02(17)
O(1)-C(9)-C(4a) 112.51(13) C(4a)-C(4b)-C(5) 108.45(15)
C(4)-C(4a)-C(4b) 120.72(16) C(6)-C(5)-C(4b) 121.22(18)
C(4)-C(4a)-C(9) 129.98(16) C(7)-C(6)-C(5) 119.53(18)
C(4b)-C(4a)-C(9) 109.29(14) C(6)-C(7)-C(8) 120.37(18)

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and
structure determination of the model compound.

Synthesis and Crystallization

Single crystals of 9-Hydroxyfluorene suitable for X-ray diffraction were obtained by slow
evaporation of a saturated solution in ethanol at room temperature. The compound was
synthesized via the reduction of 9-fluorenone with sodium borohydride in methanol. The
resulting white solid was recrystallized from ethanol to yield colorless, needle-like crystals.

X-ray Data Collection

A suitable single crystal was mounted on a glass fiber and subjected to X-ray diffraction
analysis. Data were collected on a Bruker APEX-II CCD area-detector diffractometer using
graphite-monochromated Mo Ka radiation (A = 0.71073 A) at a temperature of 293(2) K. A
series of w and @ scans were performed to collect a complete dataset.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS-97 program and refined
by full-matrix least-squares on F2 using SHELXL-97. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined
using a riding model.
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Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the
crystallographic analysis process.
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Experimental Workflow for Crystal Structure Analysis

Logical Relationship in Crystallographic Analysis
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Logical Relationship in Crystallographic Analysis

¢ To cite this document: BenchChem. [Crystal Structure of Benzo(b)triphenylen-10-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15474510#crystal-structure-analysis-of-benzo-b-
triphenylen-10-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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